![molecular formula C13H11F2NOS B6536914 3,4-difluoro-N-[2-(thiophen-3-yl)ethyl]benzamide CAS No. 1058196-06-7](/img/structure/B6536914.png)
3,4-difluoro-N-[2-(thiophen-3-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,4-difluoro-N-[2-(thiophen-3-yl)ethyl]benzamide” is likely to be an organic compound containing a benzamide group with a thiophene ring and a difluorobenzene ring. Benzamides are a class of compounds containing a benzene ring attached to an amide group . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . Difluorobenzene refers to the benzene ring substituted with two fluorine atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzamides can generally be synthesized through the reaction of benzoic acid with ammonia or amines . Thiophene rings can be formed through several methods, including the Gewald reaction, which involves the condensation of ketones with sulfur and a nitrogen source .Molecular Structure Analysis
The molecular structure of this compound would likely show the benzamide group attached to the thiophene ring and the difluorobenzene ring. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the benzamide, thiophene, and difluorobenzene groups. Benzamides can undergo hydrolysis to form benzoic acid and ammonia or amines . Thiophenes can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the positions of the benzamide, thiophene, and difluorobenzene groups. Some general properties might include its molecular weight, solubility in various solvents, melting point, boiling point, and spectral data (IR, NMR, MS) .Scientific Research Applications
Suzuki–Miyaura Coupling
The compound can be used in the Suzuki–Miyaura (SM) coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Thiophene Derivatives
Thiophene-based analogs, such as “3,4-difluoro-N-[2-(thiophen-3-yl)ethyl]benzamide”, have been a subject of interest for a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Molecules with the thiophene ring system, such as “3,4-difluoro-N-[2-(thiophen-3-yl)ethyl]benzamide”, are used in the fabrication of organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
Thiophene-based molecules are also used in the fabrication of organic light-emitting diodes (OLEDs) .
Pharmacological Properties
Compounds with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
properties
IUPAC Name |
3,4-difluoro-N-(2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NOS/c14-11-2-1-10(7-12(11)15)13(17)16-5-3-9-4-6-18-8-9/h1-2,4,6-8H,3,5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACMBXJVVXNGGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCC2=CSC=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.